molecular formula C8H10N2O3 B12877388 (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide CAS No. 922717-00-8

(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide

Cat. No.: B12877388
CAS No.: 922717-00-8
M. Wt: 182.18 g/mol
InChI Key: RTUDTKMNRMBDBQ-LURJTMIESA-N
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Description

(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide is a chiral oxazolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine and a suitable carboxylic acid derivative.

    Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction, often involving the use of a base and a dehydrating agent.

    Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a coupling reagent.

Industrial Production Methods: In an industrial setting, the production of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its role in drug design.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Studied for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

    ®-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide: The enantiomer of the compound, with different stereochemistry.

    N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness:

    Chirality: The (S)-enantiomer exhibits unique stereochemical properties that can influence its biological activity and reactivity.

    Functional Groups: The presence of the carboxamide group and the oxazolidine ring imparts distinct chemical and physical properties.

Properties

CAS No.

922717-00-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(4S)-N-methyl-2-oxo-3-prop-2-ynyl-1,3-oxazolidine-4-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-3-4-10-6(7(11)9-2)5-13-8(10)12/h1,6H,4-5H2,2H3,(H,9,11)/t6-/m0/s1

InChI Key

RTUDTKMNRMBDBQ-LURJTMIESA-N

Isomeric SMILES

CNC(=O)[C@@H]1COC(=O)N1CC#C

Canonical SMILES

CNC(=O)C1COC(=O)N1CC#C

Origin of Product

United States

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